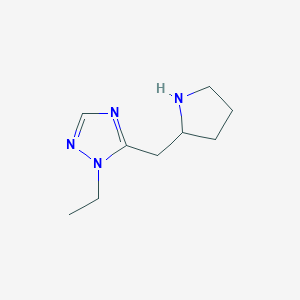

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-ethyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole |

InChI |

InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)6-8-4-3-5-10-8/h7-8,10H,2-6H2,1H3 |

InChI Key |

BTQPNZKPVUYQKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)CC2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Parameters Impacting Yield

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, acetonitrile, DMF | Solvent polarity affects solubility and reaction rate. Polar aprotic solvents favor nucleophilic substitution. |

| Catalyst | Acetic acid, sulfuric acid | Acid catalysts promote cyclization efficiency. |

| Temperature | 25–80°C | Elevated temperatures increase reaction rate but may cause side reactions if too high. |

| Base strength | NaOH, K2CO3 | Strong bases improve nucleophilic substitution but can cause degradation if excessive. |

| Reaction time | 4–12 hours | Longer times ensure completion but may reduce purity due to side reactions. |

| Purification methods | Silica gel chromatography | Essential for isolating pure product and removing unreacted starting materials. |

Characterization Techniques

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR in deuterated solvents (CDCl3, DMSO-d6) assign proton and carbon environments, confirming substitution patterns.

- Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF confirms molecular weight (180.25 g/mol).

- X-ray Crystallography: Provides three-dimensional structural confirmation, especially useful for verifying ring conformation and substituent orientation.

- Infrared (IR) Spectroscopy: Identifies functional groups such as triazole ring and amine moieties.

Data Table Summarizing Key Preparation Information

| Aspect | Details |

|---|---|

| Molecular Formula | C9H16N4 |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 1-ethyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole |

| Common Solvents | Ethanol, Acetonitrile, DMF |

| Catalysts | Acetic acid, Sulfuric acid |

| Typical Reaction Temperature | 25–80°C |

| Reaction Time | 4–12 hours |

| Yield Range | 75–85% |

| Purification Techniques | Silica gel column chromatography |

| Characterization Methods | ^1H/^13C NMR, MS, X-ray crystallography, IR spectroscopy |

Research Discoveries and Applications Related to Preparation

- The presence of the pyrrolidin-2-ylmethyl substituent enhances solubility in polar solvents, facilitating reactions in protic and aprotic media.

- Acid catalysis is crucial for efficient cyclization, with acetic acid providing a balance between catalytic activity and mildness to avoid decomposition.

- Optimization of base strength and solvent polarity in nucleophilic substitution steps significantly improves regioselectivity and yield.

- Continuous flow synthesis has been reported to improve reproducibility and scalability, important for industrial applications.

- The compound serves as a versatile scaffold in medicinal chemistry, prompting research into improved synthetic methods to access derivatives with varied biological activities.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Substituents

Example : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1)**

- Structure : Contains bulky diphenylimidazole groups at C3 and C3.

- Synthesis: Prepared via a one-pot reaction using aldehydes, benzil, and 3,5-diamino-1,2,4-triazole under reflux with ceric ammonium nitrate (CAN) catalysis .

- Key Differences :

- The bulky substituents in C1 reduce solubility compared to the pyrrolidinylmethyl group in the target compound.

- Enhanced π-π stacking interactions in C1 may favor solid-state applications, whereas the target compound’s pyrrolidine moiety could improve bioavailability.

Example : 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structure : Hybrid thiazole-triazole system with a tert-butyl group.

- The tert-butyl group introduces steric hindrance, which may reduce metabolic degradation compared to the ethyl-pyrrolidine substituents in the target compound .

Tetrazole Analogues

Examples : 1-(4’-Substituted phenyl)-5-methyl-1H-tetrazoles**

Toxic Triazole Derivatives

Example : Azocyclotin (1-tricyclohexylstannyl-1H-1,2,4-triazole)

- Structure : Tin-containing triazole derivative.

- Toxicity : Banned due to teratogenicity and embryotoxicity of its metabolite, cyhexatin .

- Key Differences: The organotin group in azocyclotin introduces severe toxicity, whereas the ethyl-pyrrolidine substituent in the target compound is likely less hazardous.

Research Implications

- The target compound’s pyrrolidine substituent warrants investigation for enhanced pharmacokinetics (e.g., blood-brain barrier penetration) compared to simpler triazole derivatives.

- Toxicity studies are critical to differentiate it from hazardous analogues like azocyclotin.

- Comparative studies with tetrazoles could clarify trade-offs between acidity, stability, and bioactivity.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole, and how do reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the triazole core. Key parameters include catalyst concentration (e.g., CuSO₄/ascorbate), solvent polarity (THF/water mixtures), and temperature (50–80°C). Excess reagents (e.g., alkynes or azides) improve yield by driving equilibrium .

- Substitution Reactions : Pyrrolidine derivatives are introduced via alkylation of triazole intermediates. Reaction time and base strength (e.g., NaOH) critically affect substitution efficiency .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and spectroscopic validation (¹H/¹³C NMR) are essential .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl/pyrrolidine substituents) and carbon backbone. Deuterated solvents (CDCl₃, DMSO-d₆) are standard .

- X-ray Crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement). Challenges include crystal growth optimization (solvent evaporation, slow cooling) and handling twinned data .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or MALDI-TOF, with isotopic patterns verifying halogen/pyrrolidine presence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., antifungal IC₅₀) under standardized conditions (pH, temperature) to minimize variability .

- Metabolite Profiling : Use HPLC-MS to identify degradation products or active metabolites that may explain divergent results .

- Structural Analog Comparison : Test derivatives (e.g., substituting pyrrolidine with morpholine) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock, Glide) : Simulate interactions with enzymes (e.g., cytochrome P450) using PDB structures. Adjust force fields (AMBER, CHARMM) for triazole-pyrrolidine flexibility .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthetic modifications .

- MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to validate docking poses .

Q. What challenges arise in crystallizing this compound for structural studies?

Methodological Answer:

- Polymorphism Control : Use seed crystals and solvent mixtures (ethanol/water) to favor a single polymorph .

- Twinned Data Handling : Apply SHELXD for dual-space recycling or JANA2006 for twin-law refinement .

- Hydrogen Bonding Networks : Co-crystallize with carboxylic acids (e.g., fumarate) to stabilize lattice packing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.